

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Picaridin

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Compound of Interest

Compound Name: Icaridin

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Introduction

Picaridin, also known as **Icaridin**, is a widely used synthetic insect repellent belonging to the piperidine chemical family.^[1] Developed by Bayer in the 1980s, it serves as an effective alternative to DEET (N,N-Diethyl-meta-toluamide) with a favorable safety and cosmetic profile.^{[2][3]} This technical guide provides a comprehensive overview of the chemical structure of **Picaridin**, a detailed exploration of its stereoisomers, and methodologies for its synthesis, efficacy testing, and toxicological evaluation.

Chemical Structure of Picaridin

Picaridin is a colorless and nearly odorless liquid with the chemical name 1-piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, 1-methylpropyl ester.^{[4][3]} It is a derivative of piperidine, a saturated heterocyclic amine, which is also a structural component of piperine, the compound responsible for the pungency of black pepper.^[1]

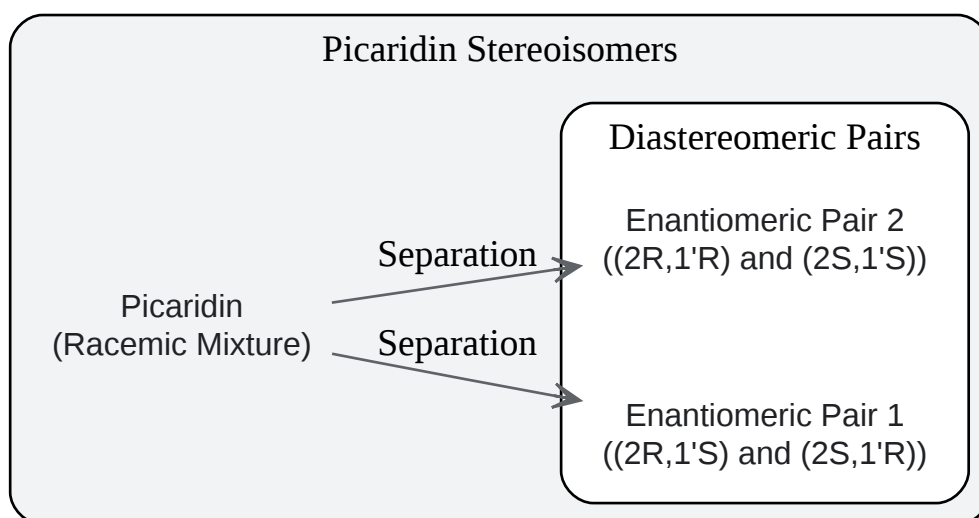
Table 1: Chemical and Physical Properties of **Picaridin**

Property	Value
IUPAC Name	butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate
Synonyms	Icaridin, KBR 3023, Bayrepel, Saltidin[5]
CAS Number	119515-38-7[5]
Molecular Formula	C ₁₂ H ₂₃ NO ₃ [5]
Molecular Weight	229.32 g/mol [5]
Appearance	Colorless liquid[5]
Odor	Nearly odorless[5]
Melting Point	< -170 °C[5]
Boiling Point	296 °C[5]
Solubility in Water	0.82 g/100 mL[5]
Solubility in Acetone	752 g/100mL[5]

Stereoisomers of Picaridin

Picaridin possesses two stereocenters, giving rise to four possible stereoisomers. These stereocenters are located at the C2 position of the piperidine ring and the chiral carbon of the sec-butyl group. The four stereoisomers consist of two pairs of enantiomers, which are diastereomers to each other. Commercial **Picaridin** is a racemic mixture of two diastereomers, present in roughly equal proportions.

The configuration at the stereocenter alpha to the nitrogen within the piperidine ring plays a crucial role in the repellent activity of the molecule. Research has indicated that the (S) configuration at this position is essential for effective repellency. Computational chemistry studies have identified the "RS" isomer as the most active of the four stereoisomers.



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Caption: Logical relationship of **Picaridin** and its stereoisomers.

Experimental Protocols

Synthesis of Picaridin

The synthesis of **Picaridin** is a multi-step process that can be adapted from patent literature. The key steps involve the preparation of the piperidine precursor and its subsequent reaction with a chloroformate.

4.1.1. Preparation of 2-(2-hydroxyethyl)piperidine

This intermediate can be synthesized via the catalytic hydrogenation of 2-pyridineethanol.

- Reaction: 2-Pyridineethanol is hydrogenated in the presence of a suitable catalyst (e.g., platinum oxide) and a solvent (e.g., methanol) under hydrogen pressure.
- Conditions: The reaction is typically carried out at elevated temperature and pressure.
- Purification: The resulting 2-(2-hydroxyethyl)piperidine is purified by distillation.

4.1.2. Preparation of sec-Butyl Chloroformate

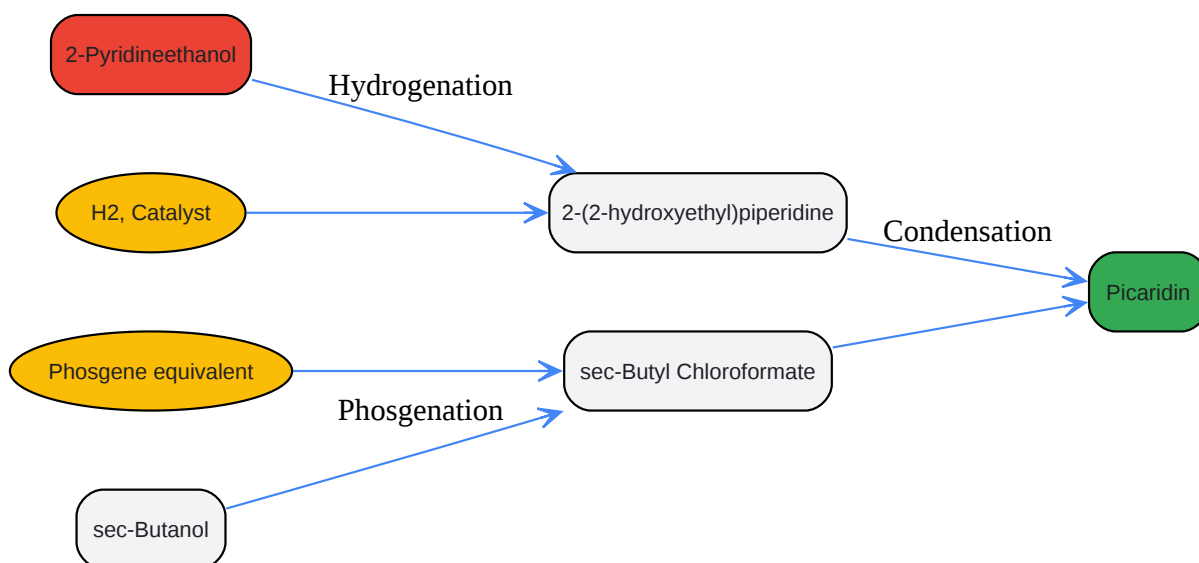
This reagent is prepared by reacting sec-butanol with phosgene or a phosgene equivalent.

- Reaction: sec-Butanol is reacted with a phosgenating agent in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or toluene).
- Conditions: The reaction is typically carried out at low temperatures to control exothermicity.
- Purification: The product is purified by distillation under reduced pressure.

4.1.3. Synthesis of Picaridin

The final step involves the condensation of 2-(2-hydroxyethyl)piperidine with sec-butyl chloroformate.

- Reaction: 2-(2-hydroxyethyl)piperidine is reacted with sec-butyl chloroformate in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent (e.g., water or an organic solvent).
- Conditions: The reaction temperature is controlled to ensure complete reaction and minimize side products.
- Purification: The crude **Picaridin** is purified by extraction and subsequent distillation under reduced pressure.



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Caption: Simplified workflow for the synthesis of **Picaridin**.

Separation of Stereoisomers

The separation of **Picaridin**'s stereoisomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

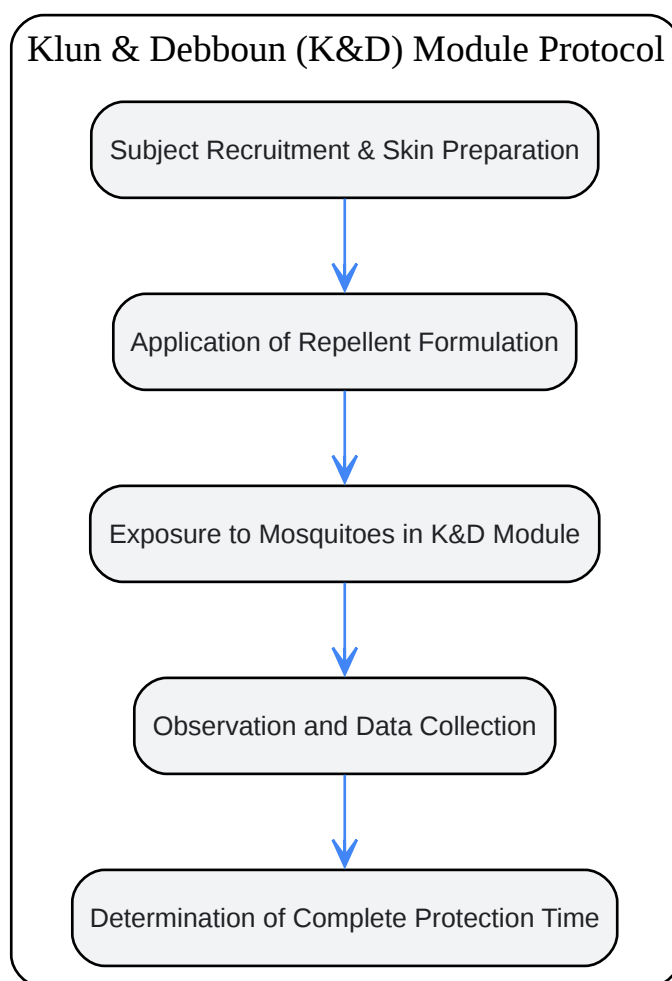
- Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.
- Method Development: A systematic approach to method development involves screening various chiral columns and mobile phases.
 - Column Selection: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.
 - Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The addition of a small amount of an acidic or basic modifier may be necessary to improve peak shape and resolution.
- Validation: A validated chiral HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness.

Repellent Efficacy Testing

The Klun and Debboun (K&D) module is a standardized apparatus for the quantitative evaluation of insect repellent efficacy on human subjects.^[6]

- Apparatus: The K&D module consists of multiple test cells that allow for the simultaneous comparison of different repellent doses or formulations and a control.
- In Vivo Protocol:
 - Subject Preparation: A defined area of a volunteer's skin (e.g., forearm) is marked for repellent application.

- Repellent Application: A precise dose of the repellent formulation is applied evenly to the marked skin area.
- Mosquito Exposure: The treated arm is exposed to a cage containing a known number of host-seeking female mosquitoes at specific time intervals after application.
- Data Collection: The primary endpoint is the "complete protection time," defined as the time from repellent application until the first confirmed mosquito bite.
- In Vitro Adaptation: The K&D module can be adapted for in vitro screening by coupling it with a membrane-blood reservoir. This allows for high-throughput screening of potential repellent compounds without the use of human subjects.[6]



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Caption: Experimental workflow for repellent efficacy testing.

Toxicological Evaluation

Toxicological studies are conducted to assess the safety of **Picaridin** for human use. These studies are typically performed following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

4.4.1. Acute Dermal Toxicity (OECD 402)

This study provides information on the health hazards arising from a single, short-term dermal exposure to a substance.^[7]^[8]

- Test Animals: Typically adult rats of a single sex.^[6]
- Procedure:
 - A single dose of the test substance is applied to a shaved area of the animal's skin (approximately 10% of the body surface area).^[5]
 - The application site is covered with a porous gauze dressing for 24 hours.^[7]
 - Animals are observed for signs of toxicity and mortality for at least 14 days.^[7]
 - A gross necropsy is performed on all animals at the end of the study.^[5]

4.4.2. Chronic Toxicity Studies (OECD 452)

These studies are designed to characterize the toxicological profile of a substance following prolonged and repeated exposure.^[9]^[10]

- Test Animals: Typically rodents (e.g., rats).^[11]
- Procedure:
 - The test substance is administered daily to several groups of animals at different dose levels for an extended period (e.g., 12 months).^[9]
 - Animals are observed daily for signs of toxicity.^[11]

- Regular measurements of body weight, food and water consumption, hematology, and clinical chemistry are performed.[11]
- At the end of the study, a full necropsy and histopathological examination of organs and tissues are conducted.[11]

Table 2: Summary of Toxicological Data for **Picaridin**

Toxicity Test	Species	Results
Acute Oral LD ₅₀	Rat	4743 mg/kg[9]
Acute Dermal LD ₅₀	Rat	>2000 mg/kg[4]
Skin Irritation	Human, Rabbit	Not an irritant[4]
Eye Irritation	Rabbit	Slight to moderate irritant[4]
Skin Sensitization	Guinea Pig	Not a sensitizer[4]
Chronic Dermal Toxicity (1-year)	Dog	NOAEL >200 mg/kg/day
Carcinogenicity	Rat, Mouse	Not carcinogenic
Reproductive/Developmental Toxicity	Rat, Rabbit	No adverse effects

NOAEL: No-Observed-Adverse-Effect Level

Conclusion

Picaridin is a well-established and effective insect repellent with a strong safety profile. Its chemical structure, characterized by two stereocenters, gives rise to four stereoisomers with varying degrees of repellent activity. The synthesis of **Picaridin** involves established chemical transformations, and standardized protocols are available for the evaluation of its efficacy and toxicity. This in-depth technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with this important compound. Further research focusing on the large-scale, cost-effective separation of the most active stereoisomers could lead to the development of even more potent and targeted insect repellent formulations.

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